N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The benzylated pyrazole is reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-4-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H14BrN3O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-4-bromobenzamide |
InChI |
InChI=1S/C17H14BrN3O/c18-15-8-6-14(7-9-15)17(22)20-16-10-11-19-21(16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,22) |
InChI Key |
RZIMTQNOHUVTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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